molecular formula C13H11ClO2 B3101549 3-(Benzyloxy)-5-chlorophenol CAS No. 1394927-34-4

3-(Benzyloxy)-5-chlorophenol

Cat. No.: B3101549
CAS No.: 1394927-34-4
M. Wt: 234.68 g/mol
InChI Key: QSEHCSLFESGHMU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chlorophenol is an organic compound that belongs to the class of phenols It features a benzyl ether group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chlorophenol typically involves the nucleophilic substitution reaction of 3,5-dichlorophenol with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the benzyloxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or the benzyloxy group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or debenzylated phenols.

    Substitution: Phenols with different substituents replacing the chlorine atom.

Scientific Research Applications

3-(Benzyloxy)-5-chlorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chlorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzyloxy and chlorine groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chlorophenol: Lacks the benzyloxy group, which influences its solubility and chemical properties.

    3-(Benzyloxy)-4-chlorophenol: Similar structure but with the chlorine atom in a different position, affecting its reactivity and interactions.

Uniqueness

3-(Benzyloxy)-5-chlorophenol is unique due to the presence of both the benzyloxy and chlorine groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHCSLFESGHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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